molecular formula C18H21Cl2NS2 B13999303 n,n-Bis{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpropan-2-amine CAS No. 67857-77-6

n,n-Bis{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpropan-2-amine

Cat. No.: B13999303
CAS No.: 67857-77-6
M. Wt: 386.4 g/mol
InChI Key: LDDHDMZTWZWSBU-UHFFFAOYSA-N
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Description

N,N-Bis{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpropan-2-amine is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a sulfanyl (thioether) linkage, which is further connected to a 2-methylpropan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpropan-2-amine typically involves the reaction of 4-chlorobenzyl chloride with a thiol compound to form the thioether linkage. This intermediate is then reacted with 2-methylpropan-2-amine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical to achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpropan-2-amine can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorophenyl groups or to modify the amine functionality.

    Substitution: The chlorophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation reagents or Friedel-Crafts alkylation conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N,N-Bis{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpropan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N-Bis{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpropan-2-amine exerts its effects involves interaction with specific molecular targets. The compound’s thioether linkage and amine functionality allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis{[(4-methylphenyl)sulfanyl]methyl}-2-methylpropan-2-amine
  • N,N-Bis{[(4-fluorophenyl)sulfanyl]methyl}-2-methylpropan-2-amine
  • N,N-Bis{[(4-bromophenyl)sulfanyl]methyl}-2-methylpropan-2-amine

Uniqueness

N,N-Bis{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpropan-2-amine is unique due to the presence of the 4-chlorophenyl groups, which impart specific electronic and steric properties

Properties

CAS No.

67857-77-6

Molecular Formula

C18H21Cl2NS2

Molecular Weight

386.4 g/mol

IUPAC Name

N,N-bis[(4-chlorophenyl)sulfanylmethyl]-2-methylpropan-2-amine

InChI

InChI=1S/C18H21Cl2NS2/c1-18(2,3)21(12-22-16-8-4-14(19)5-9-16)13-23-17-10-6-15(20)7-11-17/h4-11H,12-13H2,1-3H3

InChI Key

LDDHDMZTWZWSBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(CSC1=CC=C(C=C1)Cl)CSC2=CC=C(C=C2)Cl

Origin of Product

United States

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